2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
The compound 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a thienopyrimidine derivative with a fused thiophene-pyrimidinone core. Key structural features include:
- 3,5-Dimethylphenyl substituent at the 3-position of the thienopyrimidine ring, contributing steric bulk and lipophilicity.
- 4-Oxo group on the pyrimidinone moiety, enabling hydrogen bonding interactions.
- Thioether-linked acetamide chain terminating in a 3-(trifluoromethyl)phenyl group, which enhances metabolic stability and electron-withdrawing properties.
Properties
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O2S2/c1-13-8-14(2)10-17(9-13)29-21(31)20-18(6-7-32-20)28-22(29)33-12-19(30)27-16-5-3-4-15(11-16)23(24,25)26/h3-5,8-11H,6-7,12H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQUYORTXNKAJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activity. This article aims to explore its biological activity through various studies and findings, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 3,5-dimethylphenyl and trifluoromethyl groups may influence its pharmacological properties.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Thieno[3,2-d]pyrimidine |
| Substituents | 3,5-Dimethylphenyl, Trifluoromethyl |
| Functional Groups | Thioether, Acetamide |
Anticancer Activity
Research indicates that compounds similar to the one exhibit significant anticancer properties. For instance, studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects of thieno[3,2-d]pyrimidine derivatives on several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability.
- Cell Lines Tested : 4T1 (mouse breast cancer), HepG2 (human liver cancer)
- Methodology : MTT assay to measure cell viability.
- Results : Significant reduction in cell viability at concentrations above 10 µM.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar thieno derivatives have shown effectiveness against various bacterial strains.
Research Findings
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Methodology : Disk diffusion method
- Results : Inhibition zones were observed, indicating antimicrobial activity.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Disruption of normal cell cycle progression in cancer cells.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thieno[3,2-d]pyrimidine framework followed by functionalization with appropriate substituents.
Synthesis Overview
- Starting Materials : 3,5-dimethylphenyl derivatives and acetamide precursors.
- Reagents Used : Common reagents include bases and solvents like DMSO.
- Characterization Techniques : NMR spectroscopy and mass spectrometry are employed to confirm the structure.
Table 2: Synthesis Steps
| Step | Reaction Type | Reagents Used |
|---|---|---|
| Step 1 | Condensation | Ammonium acetate |
| Step 2 | Cyclization | Ethanol |
| Step 3 | Functionalization | Acetic anhydride |
Comparison with Similar Compounds
Comparison with Structural Analogs
Thienopyrimidine Derivatives with Varying Substituents
Compound G1-4 :
- Structure: 2-((3-(3,5-Dimethoxybenzyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide .
- Key Differences :
- 3,5-Dimethoxybenzyl substituent (vs. 3,5-dimethylphenyl in the target compound), increasing polarity.
- Benzothiazole-acetamide group (vs. trifluoromethylphenyl), introducing a heterocyclic moiety.
- Synthesis : Yield of 48% (lower than typical yields for simpler analogs), attributed to steric hindrance from the dimethoxybenzyl group .
- Molecular Weight : 594.64 g/mol (higher than the target compound due to the benzothiazole ring).
4-Chlorophenyl Analog :
- Structure: 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide .
- Key Differences :
- 4-Chlorophenyl substituent (vs. 3,5-dimethylphenyl), altering electronic effects.
- 2-(Trifluoromethyl)phenyl acetamide (vs. 3-position in the target compound), affecting spatial orientation.
- Molecular Weight : 534.95 g/mol (lower due to absence of methyl groups).
Pyrimidinone-Based Analog :
- Structure : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide .
- Key Differences: Pyrimidinone core (vs. thienopyrimidine), reducing aromaticity. 2,3-Dichlorophenyl group (vs. trifluoromethylphenyl), increasing halogen-based hydrophobicity.
- Synthesis: 80% yield, higher than thienopyrimidine derivatives, likely due to simpler reactivity .
Structural and Functional Impact of Substituents
Aromatic Substituents :
- 3,5-Dimethoxybenzyl (G1-4): Increases polarity but may reduce metabolic stability due to ether linkages .
- 4-Chlorophenyl (analog): Introduces an electron-withdrawing group, altering electronic density on the thienopyrimidine core .
Acetamide Modifications :
- 3-(Trifluoromethyl)phenyl (target compound): The trifluoromethyl group improves resistance to oxidative metabolism.
- 2,3-Dichlorophenyl (pyrimidinone analog): Halogen atoms may strengthen hydrophobic interactions but increase molecular weight .
Spectroscopic Data :
- NMR Trends : In analogs like G1-4, chemical shifts in regions corresponding to substituents (e.g., trifluoromethylphenyl) show distinct deviations, reflecting electronic perturbations . For example, the 3,5-dimethylphenyl group in the target compound would likely cause upfield shifts in aromatic protons compared to methoxy or chloro substituents.
Q & A
Q. What are the critical steps in synthesizing this thieno[3,2-d]pyrimidine derivative, and how can reaction conditions be optimized?
- Methodology: Synthesis typically involves: (i) Formation of the thieno[3,2-d]pyrimidine core via cyclization of thiourea derivatives with α,β-unsaturated ketones. (ii) Introduction of the 3,5-dimethylphenyl group via nucleophilic substitution or coupling reactions. (iii) Thioacetamide linkage formation using mercaptoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF).
- Optimization: Control temperature (60–80°C) and pH (neutral to slightly basic) to minimize side reactions. Yields range from 70–90% depending on solvent purity and reagent stoichiometry .
- Validation: Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. What structural features are critical for its biological activity?
- Key Features:
- Core: The thieno[3,2-d]pyrimidine scaffold enables π-π stacking with biological targets.
- Substituents:
- 3,5-Dimethylphenyl enhances lipophilicity and target binding.
- Trifluoromethylphenyl group improves metabolic stability and electron-withdrawing effects.
- Thioacetamide linker: Facilitates hydrogen bonding with enzymatic active sites .
- Structural Confirmation: Use ¹H/¹³C NMR to verify substituent positions (e.g., δ 7.2–7.8 ppm for aromatic protons) and HRMS for molecular ion validation .
Q. Which analytical techniques are essential for characterizing this compound?
- Primary Techniques:
- NMR Spectroscopy: Assigns proton environments (e.g., thiophene protons at δ 6.8–7.0 ppm) and confirms regiochemistry.
- Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ expected within ±2 ppm).
- IR Spectroscopy: Identifies carbonyl (C=O stretch at ~1700 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity?
- Approach:
- Variation of Substituents: Synthesize analogs with halogenated or methoxy groups on the phenyl rings to assess electronic effects.
- Biological Assays: Test inhibition of kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding modes with ATP-binding pockets .
- Data Interpretation: Correlate IC₅₀ values with substituent Hammett constants (σ) to quantify electronic contributions .
Q. How should researchers resolve contradictions in reported synthetic yields or biological data?
- Strategies:
- Reproducibility Checks: Standardize solvents (e.g., anhydrous DMF vs. technical grade) and reaction atmospheres (N₂ vs. air).
- Statistical Analysis: Apply ANOVA to compare yields across labs, accounting for variables like catalyst lot or humidity.
- Meta-Analysis: Aggregate data from patents and journals to identify trends (e.g., higher yields with Pd/C catalysis vs. CuI) .
Q. What computational methods predict metabolic stability and toxicity?
- Tools:
- ADMET Prediction: Use SwissADME to estimate CYP450 metabolism and hERG channel inhibition.
- DFT Calculations: Analyze electron density maps (Gaussian 16) to identify reactive sites prone to oxidation.
- MD Simulations: Simulate liver microsome interactions (GROMACS) to predict half-life .
Q. How can enzymatic inhibition assays be tailored for this compound?
- Protocol:
- Enzyme Source: Recombinant human kinases expressed in Sf9 insect cells.
- Assay Conditions: 10 µM ATP, 1 mM DTT, pH 7.5 buffer.
- Controls: Include staurosporine (positive control) and DMSO vehicle (negative control).
- Data Collection: Measure IC₅₀ via fluorescence quenching (Ex/Em = 340/450 nm) .
Q. What alternative synthetic routes improve scalability or reduce byproducts?
- Options:
- Microwave-Assisted Synthesis: Reduces reaction time (30 min vs. 12 hr) and improves yield by 15%.
- Flow Chemistry: Minimizes intermediate isolation steps using continuous reactors.
- Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
